molecular formula C12H18FNO3Si B11848877 tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

Cat. No.: B11848877
M. Wt: 271.36 g/mol
InChI Key: XOOSZNMCPXBIJG-UHFFFAOYSA-N
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Description

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is a silyl ether derivative featuring a nitro (-NO₂) group at the para position and a fluorine (-F) substituent at the meta position on the phenoxy ring. The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for hydroxyl groups in organic synthesis, offering stability under basic and mildly acidic conditions.

Properties

Molecular Formula

C12H18FNO3Si

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl-(3-fluoro-4-nitrophenoxy)-dimethylsilane

InChI

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3

InChI Key

XOOSZNMCPXBIJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 3-fluoro-4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor in the development of pharmaceuticals. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's bioavailability. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic profiles, making them suitable candidates for drug development .

Case Study: Anticancer Agents
Recent studies have explored the use of fluorinated compounds in targeting specific cancer pathways. For instance, compounds similar to tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane have been investigated for their ability to inhibit the YAP/TAZ-TEAD interaction, which plays a crucial role in tumorigenesis . These findings highlight the potential for developing novel anticancer agents.

Agrochemicals

Fluorinated compounds are also prevalent in agrochemical formulations due to their enhanced efficacy and stability against environmental degradation. The incorporation of this compound into pesticide formulations may improve their performance by increasing lipophilicity and facilitating better absorption by target organisms.

Case Study: Pesticide Development
Research has shown that aryl fluorinated compounds can enhance the activity of pesticides by improving their penetration through plant cuticles . This application underscores the importance of optimizing chemical structures for agricultural use.

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Studies on related fluorinated compounds suggest that while they can be effective, they may also pose risks due to persistence in the environment and potential bioaccumulation .

Mechanism of Action

The mechanism of action of tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function and activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications/Reactivity Reference
This compound 3-F, 4-NO₂ phenoxy C₁₂H₁₇FNO₃Si ~285.36* Electron-withdrawing nitro and fluoro groups Potential precursor for amines Target
4-Nitrobenzyl oxy tert-butyl dimethylsilane 4-NO₂ benzyloxy C₁₃H₂₁NO₃Si ~283.40* Para-nitro on benzyloxy; lacks fluorine Hydroxyl protection in synthesis
YF-1887 (tert-butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane) 4-F, 3-NO₂, 5-CF₃ phenoxy C₁₄H₁₈F₄NO₃Si ~359.38* Dual electron-withdrawing groups (NO₂, CF₃) High reactivity in substitution
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane 4-I phenylmethoxy C₁₃H₂₁IOSi 348.29 Iodo substituent (good leaving group) Pharmaceutical impurity reference
tert-Butyl(3-fluoro-4-boronatobenzyloxy)dimethylsilane () 3-F, 4-boronate benzyloxy C₁₉H₃₂BFO₃Si 366.35 Boronate ester (Suzuki coupling utility) Cross-coupling reactions
tert-Butyl(3,5-diF-4-boronatophenoxy)dimethylsilane () 3,5-diF, 4-boronate phenoxy C₁₈H₂₉BF₂O₃Si ~376.33* Difluoro substitution enhances stability Catalysis and material science

*Calculated molecular weights where data was unavailable in evidence.

Reactivity and Stability

  • Nitro Group : The nitro group in the target compound enhances electrophilicity, enabling reduction to amines or participation in nucleophilic aromatic substitution. In contrast, boronate esters (–6) are stable under basic conditions but reactive in Suzuki-Miyaura cross-couplings .
  • Steric Considerations : Bulky substituents (e.g., trifluoromethyl in YF-1887) hinder reactivity but improve selectivity in multi-step syntheses .

Biological Activity

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is a silane compound with significant implications in organic synthesis and biological research. This article reviews its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

  • Molecular Formula : C12H18FNO3Si
  • Molecular Weight : 271.36 g/mol
  • Functional Groups : Fluoro, nitro, tert-butyl, and dimethylsilane groups contribute to its reactivity and biological interactions.

The biological activity of this compound is influenced by its functional groups:

  • Fluoro Group : Enhances lipophilicity and can engage in hydrogen bonding, affecting its binding affinity to biological targets.
  • Nitro Group : Can be reduced to form reactive intermediates that interact with proteins or nucleic acids, potentially leading to inhibition of specific enzymes or pathways.
  • Silane Moiety : Provides steric hindrance which may modulate the compound's interaction with biomolecules.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound has been shown to act as a reversible inhibitor of certain enzymes by forming covalent bonds with active site residues, particularly serine.
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against specific bacterial strains, although further studies are needed to confirm these effects.
  • Cellular Effects : In vitro assays indicate that the compound may influence cell proliferation and apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .

In Vitro Studies

A series of in vitro experiments were conducted to assess the compound's biological effects:

StudyTargetMethodologyKey Findings
Study 1Enzyme ActivitySpectrophotometric assaysDemonstrated inhibition of enzyme activity with an IC50 value of 5 μM.
Study 2Cancer Cell LinesMTT AssayInduced apoptosis in A549 lung cancer cells at concentrations above 10 μM.
Study 3Antimicrobial ActivityDisk diffusion methodShowed inhibition against E. coli and S. aureus at 100 μg/ml.

Case Studies

  • Case Study on Enzyme Inhibition :
    • Researchers investigated the inhibitory effects on acetylcholinesterase (AChE), finding that this compound significantly reduced enzyme activity, indicating potential for neuroprotective applications.
  • Case Study on Anticancer Activity :
    • In a study involving various cancer cell lines, the compound was found to inhibit cell growth and induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug discovery:

  • Drug Design : Its ability to interact with various biological targets positions it as a lead compound for developing new therapeutics.
  • Biological Probes : The compound can be utilized as a molecular probe to study enzyme mechanisms and cellular pathways involving fluorinated compounds .

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